Heptadecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

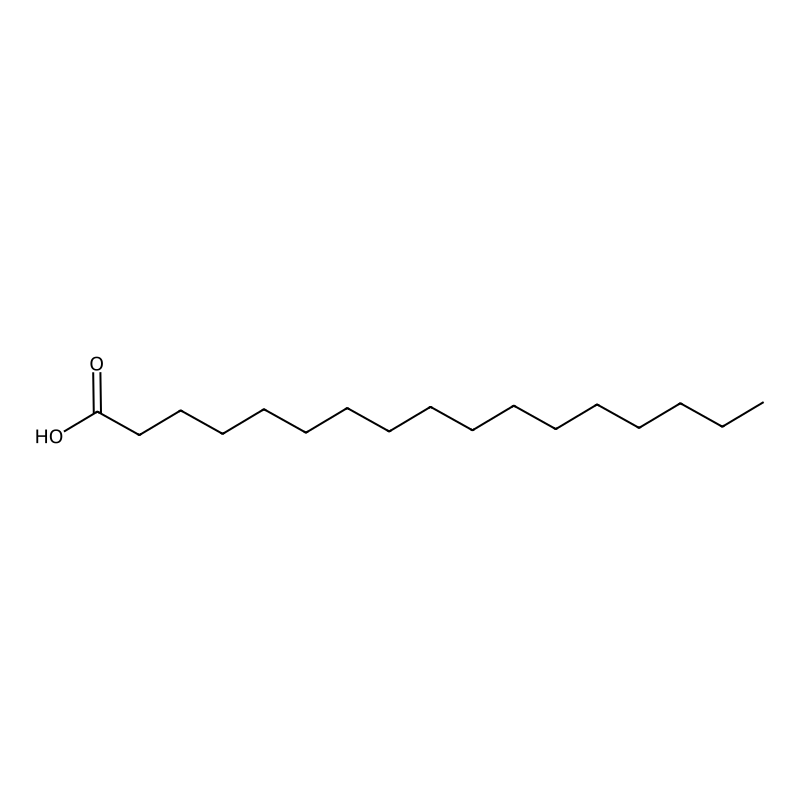

Heptadecanoic acid, also known as margaric acid, is a long-chain saturated fatty acid with the formula C17H34O2. While not abundant, it is found in trace amounts in various sources, including the fat of ruminant animals, some plants, and even some bacterial strains []. Recent research has explored its potential applications in several areas:

Potential Role in Metabolic Health

Several studies have investigated the link between heptadecanoic acid and metabolic health, particularly type 2 diabetes. Observational studies suggested an inverse association between dietary intake of heptadecanoic acid and the risk of developing type 2 diabetes [, ]. However, further research yielded mixed results. While one study showed a reduction in ferritin levels and alleviated symptoms of metabolic syndrome in dolphins fed a diet rich in heptadecanoic acid [], other studies in mice showed no significant impact on body weight, ectopic lipid accumulation, or insulin resistance with heptadecanoic acid supplementation []. These conflicting findings necessitate further investigation to elucidate the specific role of heptadecanoic acid in metabolic health and potential therapeutic applications.

Heptadecanoic acid is a long-chain saturated fatty acid characterized by a straight-chain structure consisting of 17 carbon atoms. Its systematic name is heptadecanoic acid, and it is recognized by various synonyms, including n-heptadecanoic acid and margarinic acid. The compound appears as a crystalline solid with a melting point ranging from 59 to 61 °C, and it has a molecular weight of approximately 270.45 g/mol .

Physical Properties- Molecular Formula:

- Molecular Weight: 270.45 g/mol

- Melting Point: 59 - 61 °C

- Solubility: Insoluble in water but soluble in alcohol .

Heptadecanoic acid plays several roles in biological systems:

- Metabolite: It serves as a metabolite in mammals, Daphnia magna, and algae, indicating its involvement in various metabolic pathways .

- Pheromonic Properties: It has been identified as a pheromone component in the secretions of several animals, aiding in mate selection and attraction among species such as the European badger and Bactrian camels .

- Attractant/Repellent: Heptadecanoic acid acts as an attractant for certain insects like the khapra beetle and yellow fever mosquito while repelling others like the common house mosquito .

Heptadecanoic acid can be synthesized through several methods:

- Biological Synthesis: Naturally produced by ruminants and certain plants, albeit in trace amounts.

- Chemical Synthesis: Can be synthesized through methods such as the Arndt-Eistert synthesis, which involves the homologation of fatty acids to produce longer-chain counterparts .

- Fatty Acid Isolation: Extracted from natural sources such as milk fat or certain plant oils where it occurs in minor concentrations .

Heptadecanoic acid has various applications across different fields:

- Food Industry: Used as an ingredient in food products due to its flavoring properties.

- Cosmetics: Incorporated into cosmetic formulations for its emollient properties.

- Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activities .

Heptadecanoic acid shares similarities with other long-chain fatty acids. Here are some comparable compounds:

| Compound Name | Molecular Formula | Characteristics |

|---|---|---|

| Palmitic Acid | Commonly found in animal fats; saturated | |

| Stearic Acid | More abundant than heptadecanoic acid; saturated | |

| Nonadecanoic Acid | Rare; longer chain saturated fatty acid | |

| Heptadecenoic Acid | Unsaturated derivative with one double bond |

Uniqueness of Heptadecanoic Acid:

Heptadecanoic acid is unique due to its odd carbon chain length, which distinguishes it from most common fatty acids that typically have even numbers of carbon atoms. Its specific biological roles, particularly in pheromonal signaling, further highlight its distinctiveness compared to other fatty acids .

Peroxisomal 2-Hydroxyacyl-CoA Lyase-Mediated Pathways

Peroxisomal α-oxidation plays a pivotal role in C17:0 biosynthesis. The enzyme 2-hydroxyacyl-CoA lyase (Hacl1) catalyzes the cleavage of 2-hydroxyphytanoyl-CoA to produce pentadecanal and formyl-CoA, which subsequently undergoes oxidation to yield heptadecanoic acid. Knockout mouse models (Hacl1−/−) demonstrate a 26% reduction in plasma C17:0 and a 22% decrease in hepatic C17:0 compared to wild-type controls, confirming Hacl1's essential role. This pathway operates independently of dietary intake, explaining C17:0's utility as a biomarker for metabolic disorders such as type 2 diabetes and cardiovascular diseases.

The peroxisomal pathway also intersects with mitochondrial β-oxidation. Odd-chain fatty acids like C17:0 undergo β-oxidation to produce propionyl-CoA, which enters the citric acid cycle as succinyl-CoA, linking lipid metabolism to energy production. Dysregulation of this process may contribute to mitochondrial dysfunction observed in aging and neurodegenerative diseases.

Table 1: Hepatic and Plasma C17:0 Levels in Hacl1 Knockout Mice

| Tissue | Hacl1+/+ (nmol/g) | Hacl1−/− (nmol/g) | Reduction (%) |

|---|---|---|---|

| Liver | 14.3 ± 1.2 | 11.2 ± 0.9 | 22 |

| Plasma | 8.7 ± 0.6 | 6.4 ± 0.5 | 26 |

| Adipose Tissue | 5.1 ± 0.4 | 4.9 ± 0.3 | NS |

Data adapted from Hacl1 knockout studies.

Microbial Contributions in Ruminant Systems

Rumen microbiota in cattle and sheep synthesize C17:0 via branched-chain amino acid (BCAA) metabolism. Valine, leucine, and isoleucine are converted to iso- and anteiso-fatty acids, which are elongated using propionyl-CoA as a primer. Prevotella and Butyrivibrio genera are key contributors, producing C17:0 at rates correlating with dietary fiber intake (R = 0.43–0.58).

Milk from grass-fed cows contains 4.74–5.39 mg/g of odd- and branched-chain fatty acids (OBCFAs), with C17:0 constituting 0.37–0.45 mg/g. Subclinical ruminal acidosis reduces C17:0 synthesis by 30%, highlighting its sensitivity to microbial dysbiosis.

Table 2: Microbial OBCFA Production in Rumen Fluid

| Fatty Acid | Concentration (mg/g DM) | Key Microbial Genera |

|---|---|---|

| C15:0 | 1.65–3.94 | Prevotella, Butyrivibrio |

| iso-C17:0 | 0.25–0.46 | Clostridium, Ruminococcus |

| C17:0 | 0.34–0.57 | Bacteroidetes, Firmicutes |

DM = Dry matter; data from in vitro fermentation studies.

Propionate Metabolism as a Precursor Pathway

Propionyl-CoA, derived from valine, isoleucine, and odd-chain fatty acid β-oxidation, serves as the primary precursor for C17:0 biosynthesis. In hepatocytes, propionate inhibits acetyl-CoA carboxylase (ACC), reducing malonyl-CoA availability and redirecting carbon flux toward C17:0 synthesis. At physiological concentrations (0.6–1.2 mM), propionate decreases fatty acid synthesis by 40% while increasing C17:0 yield by 18%.

Propionate's dual role as a gluconeogenic substrate and C17:0 precursor underscores its metabolic versatility. In ruminants, 70% of propionate is absorbed via the rumen epithelium and converted to glucose, while the remainder contributes to OBCFA synthesis.

Odd-Chain Fatty Acid β-Oxidation Specificities

Heptadecanoic acid, as a seventeen-carbon saturated fatty acid, follows a unique metabolic pathway that distinguishes it from the more common even-chain fatty acids [1]. The beta-oxidation of heptadecanoic acid proceeds through the same fundamental enzymatic steps as even-chain fatty acids, involving sequential cycles of oxidation, hydration, oxidation, and thiolytic cleavage [21]. However, the distinctive characteristic of odd-chain fatty acid metabolism emerges in the final round of beta-oxidation, where the process generates both acetyl-coenzyme A and propionyl-coenzyme A rather than two acetyl-coenzyme A molecules [3] [21].

The beta-oxidation pathway for heptadecanoic acid initiates with activation to heptadecanoyl-coenzyme A through the action of acyl-coenzyme A synthetases [29]. The activated fatty acid then undergoes eight complete cycles of beta-oxidation, producing eight molecules of acetyl-coenzyme A and generating substantial reducing equivalents in the form of nicotinamide adenine dinucleotide and flavin adenine dinucleotide hydrogen [2]. During the final cycle, the five-carbon acyl-coenzyme A intermediate is cleaved by thiolase to yield one molecule each of acetyl-coenzyme A and propionyl-coenzyme A [23].

Research findings demonstrate that odd-chain fatty acids, including heptadecanoic acid, exhibit distinct metabolic characteristics compared to their even-chain counterparts [2]. Studies using stable isotope-labeled fatty acids have revealed that odd-numbered fatty acids accumulate preferentially in adipose tissue and demonstrate slower rates of beta-oxidation [2]. This phenomenon suggests that the enzymatic machinery involved in fatty acid oxidation may exhibit substrate specificity that favors even-chain fatty acids over odd-chain species [2].

The specificity of beta-oxidation enzymes for heptadecanoic acid has been investigated through kinetic studies examining the affinity and catalytic efficiency of key enzymes [34]. Long-chain acyl-coenzyme A dehydrogenase demonstrates comparable activity toward heptadecanoic acid as toward palmitic acid, indicating that the initial oxidation step does not represent a rate-limiting factor in odd-chain fatty acid metabolism [34]. However, downstream enzymes in the pathway may exhibit altered kinetic parameters when processing odd-chain substrates [35].

| Enzyme | Location | Function | Cofactor | Product |

|---|---|---|---|---|

| Acyl-coenzyme A Dehydrogenase | Mitochondria | First oxidation step in beta-oxidation | Flavin adenine dinucleotide | Trans-2-enoyl-coenzyme A, flavin adenine dinucleotide hydrogen |

| Enoyl-coenzyme A Hydratase | Mitochondria | Hydration of trans double bond | None | 3-Hydroxyacyl-coenzyme A |

| 3-Hydroxyacyl-coenzyme A Dehydrogenase | Mitochondria | Oxidation of hydroxyl group to ketone | Nicotinamide adenine dinucleotide | 3-Ketoacyl-coenzyme A, nicotinamide adenine dinucleotide hydrogen |

| Thiolase | Mitochondria | Thiolytic cleavage releasing acetyl-coenzyme A | Coenzyme A | Acetyl-coenzyme A + shortened acyl-coenzyme A |

| Propionyl-coenzyme A Carboxylase | Mitochondria | Carboxylation of propionyl-coenzyme A | Biotin, adenosine triphosphate | D-Methylmalonyl-coenzyme A |

| Methylmalonyl-coenzyme A Epimerase | Mitochondria | Isomerization D- to L-methylmalonyl-coenzyme A | None | L-Methylmalonyl-coenzyme A |

| Methylmalonyl-coenzyme A Mutase | Mitochondria | Rearrangement to succinyl-coenzyme A | Vitamin B12 (Adenosylcobalamin) | Succinyl-coenzyme A |

Mitochondrial vs. Peroxisomal Processing Differences

The cellular processing of heptadecanoic acid involves two distinct organellar systems with fundamentally different biochemical capabilities and regulatory mechanisms [17]. Mitochondrial processing represents the primary pathway for heptadecanoic acid oxidation, while peroxisomal processing serves specialized functions in fatty acid modification and detoxification [13] [17].

Mitochondrial processing of heptadecanoic acid requires transport across the inner mitochondrial membrane through the carnitine palmitoyltransferase system [17] [39]. Carnitine palmitoyltransferase I, located on the outer surface of the inner mitochondrial membrane, catalyzes the formation of heptadecanoyl-carnitine, enabling transport into the mitochondrial matrix [39]. Once inside the matrix, carnitine palmitoyltransferase II regenerates heptadecanoyl-coenzyme A for subsequent beta-oxidation [17]. This transport mechanism is subject to regulation by malonyl-coenzyme A, which inhibits carnitine palmitoyltransferase I activity and thereby controls the rate of fatty acid oxidation [8].

The mitochondrial beta-oxidation pathway is coupled to the electron transport chain, allowing for efficient adenosine triphosphate production through oxidative phosphorylation [17]. Each complete cycle of beta-oxidation generates one molecule each of flavin adenine dinucleotide hydrogen and nicotinamide adenine dinucleotide hydrogen, which donate electrons to the respiratory chain [21]. For heptadecanoic acid, the complete oxidation through eight cycles produces eight flavin adenine dinucleotide hydrogen and eight nicotinamide adenine dinucleotide hydrogen molecules, representing a substantial contribution to cellular energy production [23].

Peroxisomal processing of fatty acids operates through a distinct biochemical mechanism that does not require carnitine for substrate transport [31]. Very long-chain fatty acids diffuse directly into peroxisomes and are activated by peroxisomal acyl-coenzyme A synthetases [31]. The peroxisomal beta-oxidation system primarily processes fatty acids longer than twenty-two carbons, suggesting that heptadecanoic acid would not be a preferred substrate for this pathway [29] [31].

The peroxisomal system differs fundamentally from mitochondrial oxidation in its energy coupling and product formation [17]. Peroxisomal acyl-coenzyme A oxidase, the first enzyme in the peroxisomal beta-oxidation pathway, transfers electrons directly to molecular oxygen, producing hydrogen peroxide rather than reducing equivalents for adenosine triphosphate synthesis [13] [17]. This mechanism serves a detoxification function rather than energy production, as the hydrogen peroxide is subsequently metabolized by catalase [17].

Research findings indicate that peroxisomal processing may contribute to odd-chain fatty acid formation through alpha-oxidation pathways [12] [18]. Peroxisomal 2-hydroxyacyl-coenzyme A lyase enzymes, particularly 2-hydroxyacyl-coenzyme A lyase 1 and 2-hydroxyacyl-coenzyme A lyase 2, catalyze the cleavage of 2-hydroxylated fatty acids, resulting in the formation of fatty acids shortened by one carbon [7] [12]. This pathway represents an alternative mechanism for generating odd-chain fatty acids, including heptadecanoic acid, from even-chain precursors [12] [18].

| Characteristic | Mitochondrial Processing | Peroxisomal Processing |

|---|---|---|

| Location | Mitochondrial matrix | Peroxisomal matrix |

| Fatty Acid Substrate Preference | Long-chain fatty acids (C12-C18) | Very long-chain fatty acids (>C22) |

| Transport Mechanism | Carnitine shuttle system | Direct diffusion, no carnitine required |

| Primary Function | Complete oxidation for adenosine triphosphate production | Chain shortening and detoxification |

| Energy Production | High adenosine triphosphate yield via electron transport | No adenosine triphosphate production, generates hydrogen peroxide |

| Key Enzymes | Carnitine palmitoyltransferase 1/carnitine palmitoyltransferase 2, long-chain acyl-coenzyme A dehydrogenase, very long-chain acyl-coenzyme A dehydrogenase | Acyl-coenzyme A oxidase 1, acyl-coenzyme A oxidase 2, 2-hydroxyacyl-coenzyme A lyase 1, 2-hydroxyacyl-coenzyme A lyase 2 |

| Products | Acetyl-coenzyme A, nicotinamide adenine dinucleotide hydrogen, flavin adenine dinucleotide hydrogen | Shortened acyl-coenzyme A, hydrogen peroxide |

| Regulation | Energy-dependent regulation | Substrate availability-dependent |

Propionyl-CoA Generation and Tricarboxylic Acid Cycle Integration

The terminal product of heptadecanoic acid beta-oxidation, propionyl-coenzyme A, requires specialized enzymatic processing before integration into central metabolic pathways [20] [23]. This three-carbon acyl-coenzyme A derivative cannot enter the tricarboxylic acid cycle directly and must undergo a series of carboxylation and rearrangement reactions to form succinyl-coenzyme A [25] [27].

Propionyl-coenzyme A carboxylase catalyzes the initial step in propionyl-coenzyme A metabolism, utilizing biotin as a cofactor to carboxylate the alpha-carbon of propionyl-coenzyme A [20]. This adenosine triphosphate-dependent reaction produces D-methylmalonyl-coenzyme A through a two-step mechanism involving biotin carboxylation followed by carboxyl transfer [20]. The enzyme demonstrates highest affinity for propionyl-coenzyme A among various acyl-coenzyme A substrates, with a Michaelis constant of 0.29 millimolar [20].

The stereochemical specificity of subsequent enzymatic steps requires conversion of D-methylmalonyl-coenzyme A to its L-isomer through the action of methylmalonyl-coenzyme A epimerase [21] [23]. This isomerization reaction is essential because the final enzyme in the pathway, methylmalonyl-coenzyme A mutase, exhibits absolute specificity for the L-isomer of its substrate [25] [27].

Methylmalonyl-coenzyme A mutase represents one of only two vitamin B12-dependent enzymes in human metabolism [25] [28]. The enzyme utilizes adenosylcobalamin as a cofactor to catalyze the intramolecular rearrangement of L-methylmalonyl-coenzyme A to succinyl-coenzyme A [26] [27]. This reaction involves a free radical mechanism in which the adenosyl radical abstracts a hydrogen atom from the substrate, facilitating the migration of the coenzyme A moiety from the carboxyl carbon to the methyl carbon [25] [32].

The integration of propionyl-coenzyme A-derived succinyl-coenzyme A into the tricarboxylic acid cycle provides an anaplerotic mechanism that replenishes cycle intermediates [1] [24]. Succinyl-coenzyme A enters the cycle at the succinate thiokinase step, where it is converted to succinate with concomitant formation of guanosine triphosphate [22]. This anaplerotic contribution becomes particularly significant during periods of increased metabolic demand or when tricarboxylic acid cycle intermediates are withdrawn for biosynthetic purposes [1].

Research using stable isotope tracers has demonstrated that propionyl-coenzyme A derived from odd-chain fatty acid oxidation can contribute to gluconeogenesis through its conversion to oxaloacetate via the tricarboxylic acid cycle [24]. Studies with carbon-13 labeled valine, which generates propionyl-coenzyme A through amino acid catabolism, have shown the formation of glucose containing carbon-13 derived from the propionyl moiety [24]. This finding indicates that heptadecanoic acid metabolism can potentially contribute to glucose homeostasis during fasting conditions [24].

The anaplerotic function of propionyl-coenzyme A has been demonstrated to be particularly important in cardiac muscle, where the demand for tricarboxylic acid cycle intermediates is high due to the tissue's substantial oxidative capacity [1] [5]. Studies using odd-chain fatty acids as metabolic substrates have shown improved cardiac function in models of impaired fatty acid oxidation, suggesting that the anaplerotic contribution of propionyl-coenzyme A can compensate for deficiencies in conventional energy-producing pathways [39].

| Step | Reaction | Substrate | Product | Enzyme/Complex |

|---|---|---|---|---|

| 1 | Propionyl-coenzyme A formation | Heptadecanoic acid (final beta-oxidation) | Propionyl-coenzyme A + 8 Acetyl-coenzyme A | Thiolase |

| 2 | Carboxylation | Propionyl-coenzyme A | D-Methylmalonyl-coenzyme A | Propionyl-coenzyme A carboxylase |

| 3 | Epimerase reaction | D-Methylmalonyl-coenzyme A | L-Methylmalonyl-coenzyme A | Methylmalonyl-coenzyme A epimerase |

| 4 | Mutase reaction | L-Methylmalonyl-coenzyme A | Succinyl-coenzyme A | Methylmalonyl-coenzyme A mutase |

| 5 | Tricarboxylic acid cycle entry | Succinyl-coenzyme A | Succinate + coenzyme A | Succinate thiokinase |

| 6 | Energy production | Tricarboxylic acid cycle intermediates | Guanosine triphosphate, nicotinamide adenine dinucleotide hydrogen, flavin adenine dinucleotide hydrogen | Tricarboxylic acid cycle enzymes |

Dairy Fat Intake Quantification Methodologies

Heptadecanoic acid serves as a validated biomarker for dairy fat intake assessment in nutritional epidemiology studies [1] [2]. The odd-chain saturated fatty acid, comprising approximately 0.54% of total fatty acids in conventional cow milk and 0.83% in ruminant meat fat, provides an objective measure of dairy consumption that circumvents the limitations of self-reported dietary intake [3] [4].

Multiple analytical methodologies have been developed for heptadecanoic acid quantification in biological samples. Gas chromatography coupled with flame ionization detection represents the gold standard approach, offering reliable detection of fatty acids present at levels as low as 0.1% of total fatty acids [5]. Contemporary methods employ gas chromatography-mass spectrometry with chemical ionization for enhanced sensitivity and specificity [6]. Liquid chromatography-mass spectrometry protocols have emerged as rapid alternatives, enabling quantification of 41 fatty acids including heptadecanoic acid within 15-minute analytical runs [7].

The Food4Me Study demonstrated that heptadecanoic acid concentrations in dried blood spots correlate significantly with dairy product intake across seven European countries, with particular strength for high-fat dairy products [2]. The Lifelines Biobank investigation revealed that plasma triglyceride heptadecanoic acid exhibited the strongest association with dairy fat intake among established biomarkers, achieving a standardized coefficient of 0.292 and explaining 11.5% of intake variance [8]. The PROMISE Cohort study established that heptadecanoic acid biomarkers distributed differently across serum lipid fractions, with phospholipid and cholesteryl ester fractions showing positive associations with dairy intake [9].

Cross-population validation studies have confirmed the utility of heptadecanoic acid as a dairy fat biomarker across diverse ethnic groups and geographic regions. The Multi-Ethnic Study of Atherosclerosis demonstrated that plasma phospholipid heptadecanoic acid concentrations correlated with self-reported dairy consumption in White, Black, Hispanic, and Chinese American participants [10]. European Prospective Investigation into Cancer and Nutrition data spanning multiple countries confirmed consistent associations between heptadecanoic acid levels and dairy product consumption [11].

However, methodological considerations affect biomarker specificity and interpretation. The European Prospective Investigation into Cancer and Nutrition study identified a strong positive correlation between fish consumption and plasma heptadecanoic acid concentrations, suggesting potential confounding in populations with high fish intake [1]. This finding necessitates careful consideration of dietary patterns when interpreting heptadecanoic acid concentrations as dairy fat biomarkers. Additionally, emerging evidence indicates that dietary fiber intake and gut microbiota composition influence circulating odd-chain fatty acid concentrations through endogenous synthesis pathways [12] [13].

Associations with Cardiovascular Disease Risk Profiles

Epidemiological investigations have consistently demonstrated inverse associations between heptadecanoic acid biomarker levels and cardiovascular disease risk profiles across diverse populations [14] [15] [16]. Meta-analytical evidence from multiple large-scale prospective studies provides robust support for protective cardiovascular effects associated with higher circulating heptadecanoic acid concentrations.

The European Prospective Investigation into Cancer and Nutrition-Cardiovascular Disease study, encompassing 172,891 participants across three large cohorts, established that higher odd-chain saturated fatty acid concentrations, including heptadecanoic acid, were associated with significantly reduced cardiovascular risk [11] [17]. Specifically, odd-chain saturated fatty acids demonstrated hazard ratios of 0.82 for coronary heart disease and 0.73 for stroke when comparing highest versus lowest exposure categories [11]. These findings contrast markedly with even-chain saturated fatty acids, which showed positive associations with cardiovascular outcomes.

The Swedish population-based cohort study of 4,150 adults followed for 16.6 years demonstrated that higher serum heptadecanoic acid concentrations in cholesterol esters were associated with lower incident cardiovascular disease risk [14] [15]. The multivariable-adjusted hazard ratio per interquintile range was 0.86 for total cardiovascular disease, with particularly strong associations observed for coronary heart disease outcomes [14]. Meta-analytical pooling of 18 observational studies confirmed these protective associations, with relative risks of 0.86 for heptadecanoic acid and cardiovascular disease [15].

Mechanistic investigations suggest that heptadecanoic acid exerts cardiovascular protective effects through multiple pathways. The fatty acid demonstrates anti-inflammatory properties, as evidenced by reduced inflammatory marker concentrations in experimental studies [18]. Additionally, heptadecanoic acid appears to improve mitochondrial function and cellular energy metabolism, potentially contributing to cardiovascular health through enhanced cardiac muscle efficiency [18]. The Cardiovascular Health Study, which followed 2,907 older adults for 22 years, found that higher circulating heptadecanoic acid levels were associated with lower cardiovascular disease mortality, particularly stroke mortality [19].

However, findings from some studies have been inconsistent. The Fatty Acids and Outcomes Research Consortium analysis of 34,187 participants from 15 prospective cohorts found no significant associations between heptadecanoic acid levels and coronary heart disease or stroke risk [20]. This consortium study reported pooled relative risks of 0.97 for coronary heart disease and 0.91 for stroke, with confidence intervals including unity [20]. These discrepancies may reflect differences in study populations, follow-up durations, analytical methods, or confounding factors.

Population-specific analyses have revealed important heterogeneity in cardiovascular associations. The Alpha Omega Cohort study of 4,741 Dutch patients with prior myocardial infarction found that circulating heptadecanoic acid levels were not significantly associated with cardiovascular mortality in this high-risk population [21]. This finding suggests that the protective effects of heptadecanoic acid may be more pronounced in primary prevention settings rather than secondary prevention among patients with established cardiovascular disease.

Epidemiological Correlations with Metabolic Syndrome Parameters

Extensive epidemiological evidence demonstrates significant inverse correlations between heptadecanoic acid biomarker levels and multiple metabolic syndrome parameters, including insulin resistance, type 2 diabetes incidence, and components of the metabolic syndrome [22] [13] [23]. These associations span diverse populations and age groups, suggesting fundamental metabolic benefits associated with higher circulating odd-chain fatty acid concentrations.

The European Prospective Investigation into Cancer and Nutrition-InterAct study, comprising 63,682 participants across 16 prospective cohorts, established that higher heptadecanoic acid levels were associated with substantially reduced type 2 diabetes risk [24]. The pooled hazard ratio for incident type 2 diabetes was 0.65 when comparing highest versus lowest tertiles of heptadecanoic acid concentrations, representing a 35% risk reduction [24]. This association remained significant after adjustment for demographic factors, lifestyle variables, and other fatty acid biomarkers, suggesting independent protective effects.

Mechanistic studies have elucidated potential pathways through which heptadecanoic acid influences metabolic syndrome parameters. Laboratory investigations using primary mouse hepatocytes demonstrated that heptadecanoic acid treatment suppressed JAK2/STAT3 signaling pathways associated with inflammation and metabolic dysfunction [25]. However, the same study found that unlike pentadecanoic acid, heptadecanoic acid did not enhance insulin-stimulated AKT phosphorylation in hepatocytes, suggesting differential mechanisms of action among odd-chain fatty acids [25].

The relationship between heptadecanoic acid and glucose metabolism has been extensively characterized in human studies. Australian cohort investigations revealed significant positive associations between circulating heptadecanoic acid levels and insulin sensitivity indices [26]. The standardized beta coefficient for this association was 0.34, indicating that higher heptadecanoic acid concentrations were associated with improved glucose metabolism [26]. These findings align with experimental evidence demonstrating that heptadecanoic acid promotes glucose uptake and insulin sensitivity through multiple cellular mechanisms [26].

Unique experimental evidence from marine mammal studies has provided additional insights into heptadecanoic acid effects on metabolic syndrome parameters. A controlled feeding study in bottlenose dolphins demonstrated that dietary heptadecanoic acid supplementation improved multiple metabolic markers, including reduced insulin concentrations, improved glucose tolerance, and decreased ferritin levels [27]. The dolphins showed significant increases in serum heptadecanoic acid concentrations from 0.3% to 0.7% of total fatty acids, with corresponding improvements in metabolic health indicators [27].

High-fat diet studies in laboratory mice have revealed complex relationships between dietary fat composition and heptadecanoic acid metabolism. Mice fed high-fat diets showed significant depletion of serum and liver heptadecanoic acid concentrations, with concomitant decreases in beneficial gut bacteria species that produce odd-chain fatty acids [22] [13]. These findings suggest that modern dietary patterns characterized by high fat intake may contribute to reduced circulating heptadecanoic acid levels and associated metabolic dysfunction.

The German Nutrition Study demonstrated that heptadecanoic acid levels correlate with dietary fiber intake, identifying a novel pathway for endogenous odd-chain fatty acid synthesis [12]. This study showed that gut microbiota produce propionate from dietary fiber, which serves as a precursor for heptadecanoic acid biosynthesis through alpha-oxidation pathways [12]. The correlation between total and soluble dietary fiber intake and plasma heptadecanoic acid levels was statistically significant, suggesting that dietary interventions targeting fiber consumption may influence circulating odd-chain fatty acid concentrations.

Recent meta-analytical evidence has confirmed the inverse relationship between heptadecanoic acid biomarkers and metabolic syndrome parameters across multiple populations. A comprehensive meta-analysis of 49 prospective studies found that higher heptadecanoic acid concentrations were associated with reduced risk of type 2 diabetes, with a pooled relative risk of 0.65 [28]. The dose-response analysis revealed inverse linear relationships between heptadecanoic acid biomarker levels and both type 2 diabetes and cardiovascular disease risk, supporting causality hypotheses [28].

Physical Description

Other Solid

Solid; [Merck Index]

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

UNII

Related CAS

17378-36-8 (potassium salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 67 of 139 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 72 of 139 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (80.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

67701-03-5

68424-37-3

506-12-7

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Paper Manufacturing

Plastics Product Manufacturing

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

Miscellaneous Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Heptadecanoic acid: ACTIVE

Fatty acids, C14-22: ACTIVE